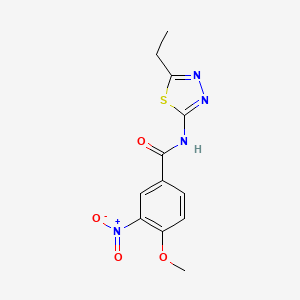

![molecular formula C12H9ClN2O2S B5559691 N-{[(4-chlorophenyl)amino]carbonothioyl}-2-furamide CAS No. 82366-74-3](/img/structure/B5559691.png)

N-{[(4-chlorophenyl)amino]carbonothioyl}-2-furamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N-{[(4-chlorophenyl)amino]carbonothioyl}-2-furamide and its analogs typically involves multistep chemical reactions, including condensation, cyclization, and substitution reactions. For instance, a related compound, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, was synthesized and characterized by IR, H and C-NMR, mass spectrometry, and elemental analysis, showcasing the methodology that might be similar to the synthesis of our compound of interest (Saeed, Rashid, Bhatti, & Jones, 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to N-{[(4-chlorophenyl)amino]carbonothioyl}-2-furamide has been elucidated using techniques such as X-ray diffraction. These studies reveal details about their crystal structure, molecular geometry, and intramolecular interactions. For example, the crystal structure of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide provides insights into the stabilization by extensive intramolecular hydrogen bonds (Siddiqui, Ahmad, Tariq, Siddiqui, & Parvez, 2008).

Scientific Research Applications

Synthesis and Biological Activity

Synthesis Techniques : Innovative synthetic approaches have been developed to create compounds with the 1,4-benzothiazin-2-one moiety, which are of interest due to their potential biological activities, chemosensory applications, and fluorescent properties. These compounds are synthesized via reactions involving furan-2,3-diones or acylpyruvic acids, leading to enaminones fused with the benzothiazinone structure, alongside pharmaceutically significant 2-hydroxy-2H-1,4-benzothiazin-3(4H)-ones (Stepanova, Dmitriev, & Maslivets, 2020).

Reactivity and Derivative Formation : A study describes the synthesis of N-(1-Naphthyl)furan-2-carboxamide through a coupling process, leading to the creation of 2-(furan-2-yl)benzo[e][1,3]benzothiazole. This compound underwent various electrophilic substitution reactions, indicating its reactive nature and versatility in forming derivatives with potential applications in materials science and possibly in pharmacological research (Aleksandrov & El’chaninov, 2017).

Antimicrobial and Anticancer Applications

Antimicrobial Activity : The antimicrobial properties of certain derivatives synthesized from the Gewald reaction have been explored. This includes the creation of Schiff bases from 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes, which were then tested for their antimicrobial efficacy, showing potential in addressing microbial resistance (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

Pro-apoptotic Activity : A study focused on the synthesis of indapamide derivatives highlighted one compound, 4-Chloro-3-({[(4-chlorophenyl)amino]carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide, demonstrating significant proapoptotic activity against melanoma cell lines. This compound, along with others in the study, was evaluated for its anticancer activity and potential as carbonic anhydrase inhibitors, showing promise in oncological research (Yılmaz et al., 2015).

Materials Science and Environmental Applications

Polymer Synthesis : Research into the synthesis of polyamideimide from rosin suggests the versatility of compounds similar to N-{[(4-chlorophenyl)amino]carbonothioyl}-2-furamide in creating new materials. This involves direct reactions between amino groups and carboxylic groups, leading to innovative polymers with potential applications in various industries (Ray, Kundu, Ghosh, & Maiti, 1985).

Environmental Remediation : The development of polyimide-based carbon nanofibers highlights the application of similar compounds in environmental remediation. These materials demonstrate efficient adsorption properties for removing pollutants like chlorophenols, dyes, and antibiotics from water, showing the potential of furamide derivatives in addressing environmental challenges (Zhang et al., 2018).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2S/c13-8-3-5-9(6-4-8)14-12(18)15-11(16)10-2-1-7-17-10/h1-7H,(H2,14,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPPVIICILSBPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352425 |

Source

|

| Record name | N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide | |

CAS RN |

82366-74-3 |

Source

|

| Record name | N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-amino-1H-tetrazol-1-yl)-N'-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}acetohydrazide](/img/structure/B5559619.png)

![4-(3,5-dimethylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5559630.png)

![2-phenyl-6-[(2-pyridin-3-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5559632.png)

![4-{4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}-1,4-oxazepan-6-ol](/img/structure/B5559644.png)

![ethyl 4-amino-2-({2-[methyl(phenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5559659.png)

![(1S*,5R*)-6-(5-methoxy-2-furoyl)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5559667.png)

![(3R*,4S*)-4-cyclopropyl-1-{[2-methyl-5-(3-methyl-1H-pyrazol-5-yl)-3-thienyl]sulfonyl}pyrrolidin-3-amine](/img/structure/B5559668.png)

![5-butyl-4-ethyl-2-{2-[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5559678.png)

![2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B5559712.png)

![4-(2-methoxyphenoxy)-1-[(2-methylpyrimidin-5-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B5559724.png)